Cas no 926268-51-1 (3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxypropanoic Acid)

3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxypropanoic Acid 化学的及び物理的性質
名前と識別子
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- 3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxypropanoic Acid
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3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxypropanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-36879-0.5g |
3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid |
926268-51-1 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
TRC | D483670-1g |
3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic Acid |
926268-51-1 | 1g |
$ 874.00 | 2023-09-07 | ||
Enamine | EN300-36879-0.1g |
3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid |
926268-51-1 | 95.0% | 0.1g |
$98.0 | 2025-02-20 | |
Chemenu | CM472495-100mg |
3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid |
926268-51-1 | 95%+ | 100mg |
$140 | 2023-02-17 | |
Aaron | AR019NEI-250mg |
3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic Acid |
926268-51-1 | 95% | 250mg |
$221.00 | 2025-02-08 | |
1PlusChem | 1P019N66-250mg |
3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid |
926268-51-1 | 95% | 250mg |
$225.00 | 2025-03-03 | |
A2B Chem LLC | AV28750-500mg |
3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid |
926268-51-1 | 95% | 500mg |
$321.00 | 2024-07-18 | |
1PlusChem | 1P019N66-50mg |
3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid |
926268-51-1 | 95% | 50mg |
$134.00 | 2025-03-03 | |
Aaron | AR019NEI-500mg |
3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic Acid |
926268-51-1 | 95% | 500mg |
$398.00 | 2025-02-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318236-2.5g |
3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid |
926268-51-1 | 95% | 2.5g |
¥15681.00 | 2024-04-25 |
3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxypropanoic Acid 関連文献
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxypropanoic Acidに関する追加情報
3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxypropanoic Acid: A Comprehensive Overview
3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxypropanoic Acid, also known by its CAS Registry Number 926268-51-1, is a unique organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzofuran derivatives, which have garnered considerable attention due to their diverse biological activities and structural versatility. The molecule features a benzofuran ring system substituted with a dimethyl group and an oxypropanoic acid moiety, making it a valuable compound for both academic research and industrial applications.
The benzofuran core of this compound is a fused bicyclic structure consisting of a benzene ring and a furan ring. The substitution pattern at the 7-position of the benzofuran ring with an oxypropanoic acid group introduces unique electronic and steric properties. This structural feature not only enhances the compound's stability but also contributes to its potential as a precursor for more complex molecules or as an active ingredient in pharmaceutical formulations.
Recent studies have highlighted the importance of benzofuran derivatives in drug discovery, particularly in the development of anti-inflammatory, antioxidant, and anticancer agents. For instance, research published in Journal of Medicinal Chemistry demonstrated that certain benzofuran derivatives exhibit potent inhibitory effects on key enzymes involved in inflammatory pathways. While specific data on 926268-51-1 are limited, its structural similarity to these bioactive compounds suggests that it may possess analogous properties.
In addition to its pharmacological potential, 3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxypropanoic Acid is also of interest in organic synthesis due to its ability to act as a versatile building block. The presence of both aromatic and aliphatic functional groups makes it suitable for various coupling reactions and cross-coupling methodologies. For example, the oxypropanoic acid group can serve as a handle for further functionalization, enabling the construction of more complex molecular architectures.
The synthesis of this compound typically involves multi-step processes that combine principles from both classical organic chemistry and modern catalytic methods. Key steps often include Friedel-Crafts alkylation or acylation to construct the benzofuran framework, followed by oxidation or reduction reactions to introduce the desired substituents. Recent advancements in catalytic asymmetric synthesis have also opened new avenues for the enantioselective preparation of this compound, which is crucial for its potential use in chiral drug development.
From an environmental standpoint, the biodegradability and ecological impact of 926268-51-1 remain areas requiring further investigation. As with many organic compounds, understanding its fate in different environmental compartments is essential for assessing its safety profile. Preliminary studies suggest that the compound's hydrophobic nature may influence its partitioning behavior in aquatic systems; however, comprehensive toxicity assessments are still needed to inform regulatory decisions.
In conclusion, 3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxypropanoic Acid (CAS No: 926268-51-) represents a promising compound with applications spanning drug discovery, organic synthesis, and material science. Its unique structure and potential biological activities make it a valuable subject for ongoing research efforts. As new findings emerge from both academic and industrial laboratories, this compound is likely to play an increasingly important role in advancing our understanding of benzofuran chemistry and its practical applications.
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